

Spectroscopic Profile of N-Boc-Serinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-serinol*

Cat. No.: *B1682942*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Boc-serinol** (tert-butyl (1,3-dihydroxypropan-2-yl)carbamate), a valuable building block in organic synthesis.

Introduction

N-Boc-serinol, with the chemical formula $C_8H_{17}NO_4$ and a molecular weight of 191.22 g/mol, is a protected amino alcohol widely utilized in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule. Accurate and thorough spectroscopic data is crucial for its identification, purity assessment, and quality control in synthetic workflows. This guide consolidates available spectroscopic data and provides standardized experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Boc-serinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed complete NMR dataset for **N-Boc-serinol** is not readily found, a Certificate of Analysis for a commercial sample indicates that the 1H NMR

spectrum is consistent with its chemical structure. Based on the known structure and general principles of NMR spectroscopy, the expected chemical shifts are presented below.

Table 1: Predicted ^1H NMR Spectral Data for **N-Boc-Serinol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.0-5.5	Broad Singlet	1H	NH
~3.5-3.8	Multiplet	1H	CH
~3.4-3.6	Multiplet	4H	CH_2
~2.5-3.0	Broad Singlet	2H	OH
1.45	Singlet	9H	$\text{C}(\text{CH}_3)_3$

Table 2: Predicted ^{13}C NMR Spectral Data for **N-Boc-Serinol**

Chemical Shift (δ) ppm	Assignment
~156-157	C=O (carbamate)
~79-80	$\text{C}(\text{CH}_3)_3$
~63-64	CH_2
~55-56	CH
~28-29	$\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

The IR spectrum of **N-Boc-serinol** provides valuable information about its functional groups.

Table 3: IR Absorption Bands for **N-Boc-Serinol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	O-H and N-H stretching
~2970-2850	Medium-Strong	C-H stretching (aliphatic)
~1685	Strong	C=O stretching (carbamate)
~1520	Strong	N-H bending and C-N stretching
~1160	Strong	C-O stretching
~1050	Strong	C-O stretching (alcohol)

Data sourced from SpectraBase.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **N-Boc-serinol**.

Table 4: Mass Spectrometry Data for **N-Boc-Serinol**

m/z	Ion
192.12	[M+H] ⁺
214.10	[M+Na] ⁺
136.08	[M-C ₄ H ₉ O] ⁺
92.06	[M-Boc+H] ⁺

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **N-Boc-serinol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. Data Acquisition (¹H NMR):

- Use a 400 MHz or higher field NMR spectrometer.
- Acquire the spectrum at room temperature.
- Typical acquisition parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16

3. Data Acquisition (¹³C NMR):

- Use the same instrument as for ¹H NMR.
- Employ proton decoupling to simplify the spectrum.
- Typical acquisition parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.

4. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum.
- Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **N-Boc-serinol** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Collect the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **N-Boc-serinol** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

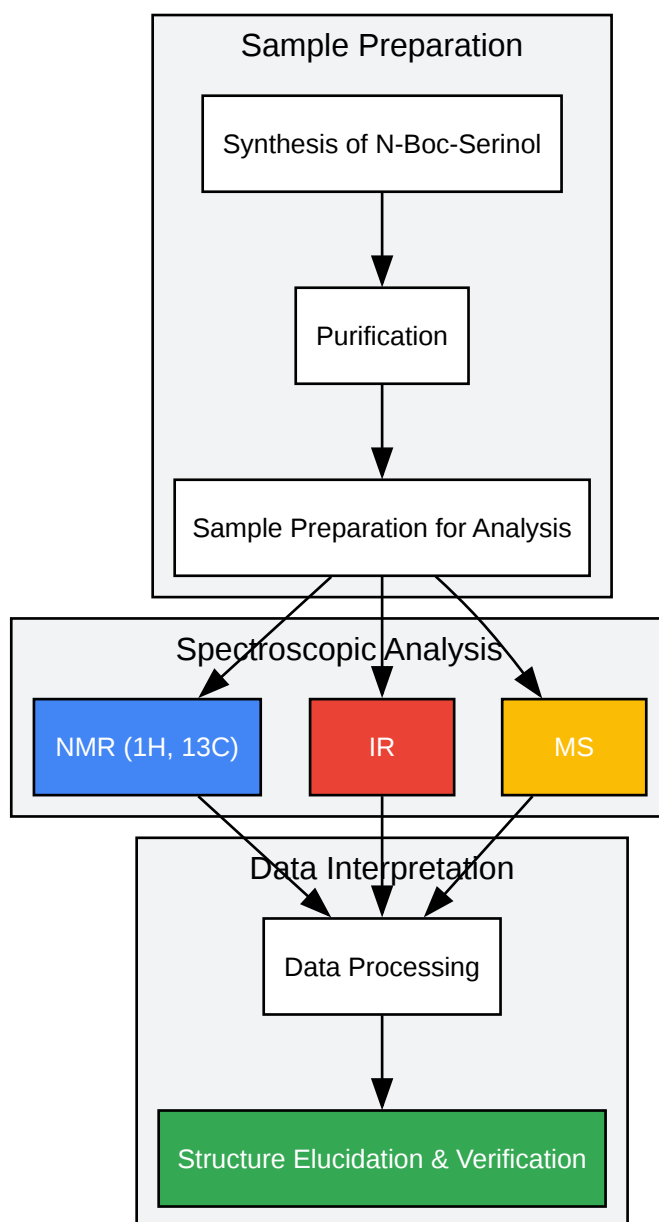
2. Data Acquisition (Electrospray Ionization - ESI):

- Use a mass spectrometer equipped with an ESI source.
- Infuse the sample solution directly into the source at a low flow rate (e.g., $5\text{--}10\text{ }\mu\text{L/min}$).

- Acquire the spectrum in positive ion mode.
- Typical ESI source parameters:
 - Capillary voltage: 3-4 kV
 - Nebulizing gas pressure: 10-20 psi
 - Drying gas flow rate: 5-10 L/min
 - Drying gas temperature: 200-300 °C

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Boc-serinol**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **N-Boc-serinol**.

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References

- 1. spectrabase.com [spectrabase.com]
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